molecular formula C12H16N2O3 B5144129 2-methyl-N-(3-nitrophenyl)pentanamide

2-methyl-N-(3-nitrophenyl)pentanamide

Cat. No. B5144129
M. Wt: 236.27 g/mol
InChI Key: MFQMRJYNQRRDSI-UHFFFAOYSA-N
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Description

2-methyl-N-(3-nitrophenyl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the class of amides and is commonly referred to as MNP.

Scientific Research Applications

2-methyl-N-(3-nitrophenyl)pentanamide has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, MNP has been shown to exhibit antimicrobial properties against various bacterial strains. It has also been studied for its potential use as an anti-inflammatory agent. In organic synthesis, MNP has been used as a reagent for the synthesis of various compounds. In materials science, MNP has been used as a building block for the synthesis of metal-organic frameworks.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(3-nitrophenyl)pentanamide is not fully understood. However, studies have shown that it interacts with bacterial cell membranes, leading to membrane disruption and cell death. It has also been suggested that MNP may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(3-nitrophenyl)pentanamide exhibits low toxicity and is well-tolerated in vivo. It has been shown to have no significant effect on body weight, food intake, or organ weight in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of MNP.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(3-nitrophenyl)pentanamide is its ease of synthesis. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one limitation of MNP is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of 2-methyl-N-(3-nitrophenyl)pentanamide. One potential direction is the development of MNP-based antimicrobial agents for the treatment of bacterial infections. Another direction is the study of MNP in the context of inflammation and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MNP and its potential applications in materials science.

Synthesis Methods

The synthesis of 2-methyl-N-(3-nitrophenyl)pentanamide involves the reaction of 3-nitrobenzoyl chloride and 2-methylpentan-1-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a yellow solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-methyl-N-(3-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-5-9(2)12(15)13-10-6-4-7-11(8-10)14(16)17/h4,6-9H,3,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQMRJYNQRRDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-nitrophenyl)pentanamide

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